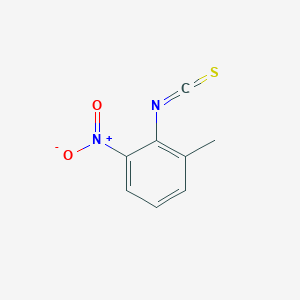
4-((2-Aminoethyl)amino)benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Aminoethyl)amino)benzenesulfonic acid is an organic compound with the molecular formula C8H12N2O3S It is characterized by the presence of an aminoethyl group attached to a benzenesulfonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Direct Amination: : One common method to synthesize 4-((2-Aminoethyl)amino)benzenesulfonic acid involves the direct amination of benzenesulfonic acid derivatives. This process typically uses ethylenediamine as the aminating agent under controlled temperature and pH conditions to ensure selective substitution at the desired position.
-
Reductive Amination: : Another approach is the reductive amination of 4-nitrobenzenesulfonic acid
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process typically involves:
High-pressure reactors: to facilitate the amination reactions.
Catalysts: to enhance reaction rates and selectivity.
Purification steps: such as crystallization and recrystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : 4-((2-Aminoethyl)amino)benzenesulfonic acid can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfonic acid derivatives with different oxidation states.
-
Reduction: : The compound can be reduced using agents such as sodium borohydride, leading to the formation of amine derivatives.
-
Substitution: : It can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products Formed
Oxidation Products: Sulfonic acid derivatives with different oxidation states.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with different nucleophilic groups replacing the aminoethyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-((2-Aminoethyl)amino)benzenesulfonic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a reagent for the modification of proteins and peptides. It can be used to introduce sulfonic acid groups into biomolecules, which can alter their properties and functions.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic properties. They are investigated for their ability to interact with biological targets such as enzymes and receptors, which can lead to the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of a wide range of products.
Mécanisme D'action
The mechanism by which 4-((2-Aminoethyl)amino)benzenesulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The sulfonic acid group can also participate in ionic interactions, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzenesulfonic acid: Lacks the aminoethyl group, making it less versatile in certain chemical reactions.
4-(2-Aminoethyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonic acid group, leading to different chemical properties and reactivity.
4-(2-Aminoethyl)benzenesulfonyl fluoride: Contains a sulfonyl fluoride group, making it a potent inhibitor of serine proteases.
Uniqueness
4-((2-Aminoethyl)amino)benzenesulfonic acid is unique due to the presence of both an aminoethyl group and a sulfonic acid group. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
4-(2-aminoethylamino)benzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c9-5-6-10-7-1-3-8(4-2-7)14(11,12)13/h1-4,10H,5-6,9H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYDRTAEBNLGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCN)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-hydroxy-N-[methyl-[6-(methylamino)hexyl]amino]nitrous amide](/img/structure/B7880857.png)

